molecular formula C22H21Cl2NO2 B4084145 1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride

Cat. No. B4084145
M. Wt: 402.3 g/mol
InChI Key: ODXBYUNBHJKXRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride, also known as 4'-chloro-α-PPP, is a synthetic compound that belongs to the cathinone class of drugs. This compound is a derivative of the well-known drug, α-pyrrolidinopropiophenone (α-PPP), which is a powerful stimulant. 4'-chloro-α-PPP has been the subject of scientific research due to its potential as a pharmacological tool for studying the central nervous system.

Mechanism of Action

The mechanism of action of 4'-chloro-α-PPP involves its interaction with the dopamine transporter, leading to an increase in the release of dopamine in the brain. This compound has also been shown to interact with the serotonin and norepinephrine transporters, leading to an increase in the release of these neurotransmitters as well.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4'-chloro-α-PPP include increased dopamine, norepinephrine, and serotonin release in the brain, leading to its potential as a stimulant. This compound has also been shown to have anxiogenic effects, which may be due to its interaction with the serotonin transporter.

Advantages and Limitations for Lab Experiments

The advantages of using 4'-chloro-α-PPP in lab experiments include its potential as a pharmacological tool for studying the central nervous system. This compound has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine release in the brain. However, the limitations of using this compound in lab experiments include its potential for abuse and its lack of selectivity for the dopamine transporter.

Future Directions

For research on 4'-chloro-α-PPP include studying its potential as a treatment for psychiatric disorders such as depression and anxiety. This compound has been shown to have anxiogenic effects, which may be useful in treating anxiety disorders. Additionally, further research is needed to determine the long-term effects of this compound on the central nervous system.

Scientific Research Applications

4'-chloro-α-PPP has been used in scientific research to study its effects on the central nervous system. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has also been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to its potential as a stimulant.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-methoxyanilino)-3-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClNO2.ClH/c1-26-20-13-11-19(12-14-20)24-21(16-5-3-2-4-6-16)15-22(25)17-7-9-18(23)10-8-17;/h2-14,21,24H,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXBYUNBHJKXRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(CC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(4-chlorophenyl)-3-[(4-methoxyphenyl)amino]-3-phenyl-1-propanone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.